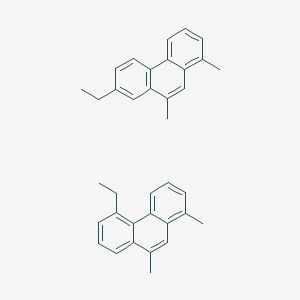

1,9-Dimethyl-7-ethylphenanthrene/1,9-dimethyl-5-ethylphenanthrene

Beschreibung

1,9-Dimethyl-7-ethylphenanthrene (CAS: -) and 1,9-dimethyl-5-ethylphenanthrene (CAS: 46870-52-4) are alkyl-substituted phenanthrene derivatives. Phenanthrenes are polycyclic aromatic hydrocarbons (PAHs) with three fused benzene rings, and alkylation at specific positions significantly alters their physicochemical and biological properties. These compounds are structurally characterized by methyl groups at positions 1 and 9 and an ethyl group at either position 5 or 7, resulting in regioisomers with distinct stereoelectronic profiles . Their synthesis and isolation are challenging due to the structural similarity of phenanthrene derivatives, often requiring advanced chromatographic techniques for purification.

Eigenschaften

Molekularformel |

C36H36 |

|---|---|

Molekulargewicht |

468.7 g/mol |

IUPAC-Name |

5-ethyl-1,9-dimethylphenanthrene;7-ethyl-1,9-dimethylphenanthrene |

InChI |

InChI=1S/2C18H18/c1-4-14-8-6-9-15-13(3)11-17-12(2)7-5-10-16(17)18(14)15;1-4-14-8-9-16-15-7-5-6-12(2)17(15)10-13(3)18(16)11-14/h2*5-11H,4H2,1-3H3 |

InChI-Schlüssel |

MMLDJTAXRCRQGF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2C)C.CCC1=C2C(=CC=C1)C(=CC3=C(C=CC=C32)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,9-Dimethyl-7-ethylphenanthren und 1,9-Dimethyl-5-ethylphenanthren haben mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Diese Verbindungen werden als Zwischenprodukte bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Sie dienen als Modellverbindungen für die Untersuchung des Verhaltens polyzyklischer aromatischer Kohlenwasserstoffe in biologischen Systemen.

Medizin: Die Forschung zu ihren möglichen pharmakologischen Eigenschaften wie Antikrebs- und entzündungshemmenden Aktivitäten ist im Gange.

Wirkmechanismus

Der Wirkmechanismus von 1,9-Dimethyl-7-ethylphenanthren und 1,9-Dimethyl-5-ethylphenanthren beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu ihren beobachteten Wirkungen führt. Beispielsweise kann ihre Fähigkeit, in die DNA einzulagern, die Genexpression und die Zellfunktion beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

These compounds are characterized by their complex structures, which consist of three fused benzene rings with additional ethyl and methyl substituents. Their molecular formula indicates a significant degree of saturation, which influences their hydrophobic interactions and chemical reactivity. The primary mode of reactivity involves electrophilic aromatic substitution, leading to the formation of various derivatives through halogenation, nitration, or sulfonation.

Environmental Applications

1. Environmental Monitoring:

Due to their persistence in the environment and potential toxicity, 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene are often analyzed in environmental samples to assess pollution levels. Their presence can indicate contamination from fossil fuel combustion and industrial processes.

2. Biodegradation Studies:

Research indicates that certain microorganisms can degrade PAHs like 1,9-dimethyl-7-ethylphenanthrene. Understanding the biodegradation pathways helps in developing bioremediation strategies for contaminated sites .

Medicinal Applications

1. Anticancer Activity:

Studies have demonstrated that phenanthrene derivatives possess cytotoxic properties against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

2. Anti-inflammatory Properties:

Research has indicated that specific derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The structural features of these compounds enhance their interaction with biological macromolecules like proteins and nucleic acids.

The interaction studies reveal that the hydrophobic nature of these compounds allows them to effectively bind to lipid membranes and proteins. This property influences various cellular processes and could be harnessed for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Binding Affinity | Interacts with lipid membranes and proteins |

Case Studies

Case Study 1: Anticancer Mechanism

A study investigated the anticancer effects of 1,9-dimethyl-7-ethylphenanthrene on MCF-7 cells. The results indicated a significant reduction in cell viability at higher concentrations, with evidence suggesting that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Environmental Impact Assessment

In a field study assessing PAH contamination in urban runoff, samples containing 1,9-dimethyl-5-ethylphenanthrene were analyzed using gas chromatography-mass spectrometry (GC-MS). The data revealed elevated levels of this compound during rainfall events, linking it to runoff from vehicular emissions.

Wirkmechanismus

The mechanism of action of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to their observed effects. For example, their ability to intercalate into DNA can affect gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Substituent Effects

The positional isomerism of the ethyl group (5 vs. 7) in these compounds leads to differences in steric hindrance, dipole moments, and intermolecular interactions. For instance:

- 1,9-Dimethyl-7-ethylphenanthrene : The ethyl group at position 7 may enhance molecular planarity, favoring π-π stacking interactions in crystalline phases .

Physicochemical Properties

| Compound | Molecular Weight | Substituents | CAS Number | Key Properties (Inferred) |

|---|---|---|---|---|

| 1-Methyl-7-isopropylphenanthrene (Retene) | 234.34 | 1-methyl, 7-isopropyl | [483-65-8] | High volatility, low water solubility |

| 1,9-Dimethyl-5-ethylphenanthrene | 258.39 | 1,9-dimethyl, 5-ethyl | [46870-52-4] | Moderate polarity, planar structure |

| 1,9-Dimethyl-7-ethylphenanthrene | 258.39 | 1,9-dimethyl, 7-ethyl | - | Enhanced π-stacking, higher melting point |

Key Observations :

- Retene (1-methyl-7-isopropylphenanthrene) is a well-studied biomarker in environmental chemistry, with higher volatility due to its branched isopropyl group compared to the linear ethyl substituents in the target compounds .

- Trimethylphenanthrenes (e.g., 1,3,6-trimethylphenanthrene) exhibit lower thermal stability than ethyl-substituted analogs, highlighting the role of alkyl chain length in modulating stability .

Biologische Aktivität

1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene are polycyclic aromatic hydrocarbons (PAHs) that belong to the phenanthrene family. These compounds have garnered attention due to their complex structures and diverse biological activities. This article explores their biological properties, including cytotoxicity, anti-inflammatory effects, and interactions with biological macromolecules.

Chemical Structure and Properties

Both compounds have the molecular formula , characterized by three fused benzene rings with specific ethyl and methyl substitutions. Their unique structural features influence their chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,9-Dimethyl-7-ethylphenanthrene | Ethyl at position 7; two methyl groups | Potential for hydrophobic interactions |

| 1,9-Dimethyl-5-ethylphenanthrene | Ethyl at position 5; two methyl groups | Different substitution pattern affects reactivity |

Cytotoxicity

Research indicates that both 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene exhibit cytotoxic properties against various cancer cell lines. Notably, studies have shown significant cytotoxic effects against:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

These compounds induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage .

Anti-inflammatory Effects

In addition to their cytotoxic properties, these phenanthrene derivatives have demonstrated anti-inflammatory effects . They inhibit the production of pro-inflammatory cytokines and can modulate inflammatory pathways, making them potential candidates for therapeutic applications in inflammatory diseases.

The biological activity of these compounds is largely attributed to their ability to interact with biological macromolecules. Their hydrophobic nature allows them to effectively bind to lipid membranes and proteins, influencing cellular processes such as:

- Cell membrane integrity

- Signal transduction pathways

Studies suggest that these compounds may activate metabolic pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and proteins .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of various phenanthrene derivatives on HeLa and MCF-7 cells. The results indicated that:

- 1,9-Dimethyl-7-ethylphenanthrene exhibited a higher cytotoxicity compared to its counterpart.

The study concluded that structural modifications significantly influence the biological activity of phenanthrenes .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of these compounds. It was found that both derivatives could downregulate the expression of inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation .

Q & A

Q. Table 1: Key Analytical Techniques for Structural Confirmation

What synthetic methodologies are effective for preparing 1,9-dimethyl-7-ethylphenanthrene and its 5-ethyl isomer?

Basic Question

These compounds are synthesized via multi-component reactions and internal redox/ring expansion sequences . For example, dimethyl-substituted tetrahydrophenanthrenes are synthesized using cyclocondensation reactions with aldehydes and malononitrile, achieving moderate yields (53–54%) . Advanced methods include leveraging steric and electronic effects to direct substituent placement. For instance, internal redox reactions optimize regioselectivity by stabilizing intermediates through resonance or steric hindrance .

Q. Table 2: Representative Synthetic Routes

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 54% | Malononitrile, aldehydes | |

| Internal Redox/Ring Expansion | 53% | Acid catalysis, reflux | |

| Multi-component Reactions | 72–84% | Ammonium acetate, H2SO4 |

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Question

Contradictions often arise from overlapping NMR signals or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating 1H-1H or 1H-13C couplings .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities using retention indices and fragmentation patterns, as validated by NIST reference data .

- Comparative Analysis : Cross-referencing with pure reference standards (e.g., Chiron’s biomarker catalogue) ensures accuracy .

What strategies enhance regioselectivity in synthesizing ethyl/methyl-substituted phenanthrenes?

Advanced Question

Regioselectivity is controlled by:

- Steric Effects : Bulky directing groups block undesired substitution sites .

- Electronic Effects : Electron-donating groups (e.g., methoxy) activate specific positions for electrophilic attack .

- Catalytic Systems : Acid or base catalysts stabilize transition states, as seen in cyclocondensation reactions .

Which analytical techniques are most reliable for assessing purity?

Basic Question

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using retention times and UV detection.

- GC with Flame Ionization Detection (FID) : Validated by NIST standards for volatile compounds .

- Melting Point Analysis : Detects crystalline impurities, though limited to solid derivatives .

How do substituents influence the reactivity of these phenanthrenes in further functionalization?

Advanced Question

Ethyl and methyl groups exhibit electron-donating effects , activating adjacent positions for electrophilic substitution. For example, methoxy or fluorine substituents (as in derivatives 7k and 7l) alter electronic density, enabling selective bromination or nitration . Failed cyclocondensation attempts with acetic anhydride (yielding diacetylated products instead) highlight the role of steric hindrance in reaction pathways .

What computational methods support the design of novel phenanthrene derivatives?

Advanced Question

- Density Functional Theory (DFT) : Predicts substituent effects on electronic structure and reactivity.

- Molecular Dynamics Simulations : Models steric interactions in complex syntheses .

How are these compounds applied in biological or pharmaceutical research?

Advanced Question

While direct data on the target compounds is limited, structurally similar phenanthrenes exhibit antimicrobial activity (e.g., N,N-diacetylamino derivatives inhibit bacterial growth) . Researchers may explore structure-activity relationships (SAR) by modifying substituents to enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.